molecular formula C25H23N3O3S2 B2985925 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 946212-69-7

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2985925
CAS No.: 946212-69-7
M. Wt: 477.6
InChI Key: GETOOIVFKMDXST-UHFFFAOYSA-N
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Description

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene-based sulfonamide-carboxamide hybrid compound. Its structure features a thiophene core substituted at position 2 with a carboxamide group linked to a pyridin-3-ylmethyl moiety and at position 3 with a methyl(4-methylphenyl)sulfamoyl group. Position 4 of the thiophene ring is occupied by a phenyl group.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-18-10-12-21(13-11-18)28(2)33(30,31)24-22(20-8-4-3-5-9-20)17-32-23(24)25(29)27-16-19-7-6-14-26-15-19/h3-15,17H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOOIVFKMDXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, with the CAS number 946212-69-7, is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features include a thiophene ring, a sulfamoyl group, and various aromatic substituents, which suggest potential biological activity and applications in medicinal chemistry.

The molecular formula of this compound is C25H23N3O3S2C_{25}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 477.6 g/mol. The presence of functional groups such as sulfamoyl and pyridine enhances its reactivity and potential therapeutic properties.

PropertyValue
Molecular FormulaC25H23N3O3S2
Molecular Weight477.6 g/mol
CAS Number946212-69-7

Biological Activity Overview

Preliminary studies suggest that compounds containing thiophene and sulfamoyl groups may exhibit various biological activities, including:

  • Antitumor Activity : The structural characteristics of this compound may contribute to its efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
  • Antimicrobial Properties : The presence of aromatic rings can enhance interaction with microbial targets.

Case Studies

  • Antitumor Effects : In vitro studies have demonstrated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation through apoptosis induction.
  • Anti-inflammatory Studies : Compounds with sulfamoyl groups have been reported to downregulate pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

Research Findings

Recent research highlights the importance of the structural components in determining biological activity:

  • Thiophene Derivatives : These compounds are recognized for their diverse biological activities. Studies indicate that modifications at specific positions on the thiophene ring can significantly alter their pharmacological profiles.
  • Sulfamoyl Group Influence : The presence of the sulfamoyl moiety has been linked to enhanced binding affinity to biological targets, which may lead to improved therapeutic efficacy.

Future Directions

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

Comparison with Similar Compounds

Position 4 Substitutions

  • Target Compound : 4-phenyl group.
  • Analog (ID: F391-0546): 4-(3-fluorophenyl) substitution ().
  • Other Analogs : Ethyl, methoxy, or halogenated phenyl groups (e.g., 4-chlorophenyl in ) alter electronic properties and steric bulk, influencing receptor binding or solubility .

Carboxamide Group Modifications

  • Target Compound: N-(pyridin-3-ylmethyl) group.
  • Analogs: N-(4-methylphenyl) (): Increases hydrophobicity. N-[4-(propan-2-yl)phenyl] (, Compound 4): Bulkier substituents may hinder binding in sterically restricted active sites .

Sulfamoyl Group Diversity

  • Target Compound : Methyl(4-methylphenyl)sulfamoyl.
  • Analogs :
    • Methyl(phenyl)sulfamoyl (, Compound 2): Lacking the 4-methyl group reduces steric hindrance, possibly enhancing binding kinetics .
    • (4-Ethylphenyl)(methyl)sulfamoyl (, Compound 5): Extended alkyl chains may modulate solubility and protein interactions .

Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name / ID Molecular Formula Molecular Weight Notable Substituents Key Structural Differences vs. Target
Target Compound C27H25N3O3S2 ~515.64* 4-phenyl; pyridin-3-ylmethyl Reference compound
F391-0546 () C26H23FN2O3S2 494.61 4-(3-fluorophenyl); N-(4-methylphenyl) Fluorine substitution; carboxamide group change
, Compound 3 C21H22N2O3S2 414.54 N-(4-ethylphenyl); methyl(4-methylphenyl) Smaller carboxamide substituent
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () C18H13Cl2NO3S2 426.34 Chlorobenzylsulfonyl; N-(4-chlorophenyl) Benzylsulfonyl instead of sulfamoyl; halogenated

*Estimated based on structural similarity to analogs.

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